molecular formula C13H10F3NO2 B6285822 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261910-12-6

5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6285822
CAS No.: 1261910-12-6
M. Wt: 269.22 g/mol
InChI Key: BULITDNXIYHZBT-UHFFFAOYSA-N
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Description

5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method includes the direct fluorination of pyridine derivatives, where trifluoromethyl groups are introduced into the pyridine ring . Industrial production methods often rely on these synthetic routes, with optimizations for large-scale production to meet the demand for this compound in various applications.

Chemical Reactions Analysis

5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol can be compared with other trifluoromethyl-substituted pyridines, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-19-12-3-2-9(13(14,15)16)5-11(12)8-4-10(18)7-17-6-8/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULITDNXIYHZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683211
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-12-6
Record name 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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